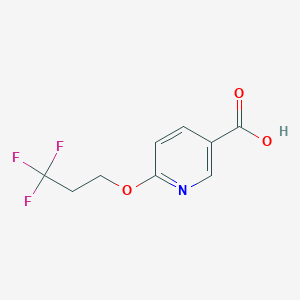

6-(3,3,3-Trifluoropropoxy)nicotinic acid

Vue d'ensemble

Description

6-(3,3,3-Trifluoropropoxy)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a trifluoropropoxy group attached to the sixth position of the nicotinic acid ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3,3-Trifluoropropoxy)nicotinic acid typically involves the reaction of 3,3,3-trifluoropropanol with ethyl 6-chloronicotinate. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows :

Starting Materials: 3,3,3-Trifluoropropanol and Ethyl 6-chloronicotinate.

Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Product Isolation: The product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification processes to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-(3,3,3-Trifluoropropoxy)nicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The trifluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

6-(3,3,3-Trifluoropropoxy)nicotinic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cardiovascular diseases.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 6-(3,3,3-Trifluoropropoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, receptor binding, or signaling pathways. For example, it may interact with nicotinic acid receptors or other cellular targets to influence metabolic processes and cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-(Trifluoromethyl)nicotinic acid

- 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid

Comparison

Compared to similar compounds, 6-(3,3,3-Trifluoropropoxy)nicotinic acid is unique due to the presence of the trifluoropropoxy group, which imparts distinct chemical and physical properties

Activité Biologique

6-(3,3,3-Trifluoropropoxy)nicotinic acid is a derivative of nicotinic acid (niacin), characterized by the presence of a trifluoropropoxy group. This modification may influence its biological activity, particularly in areas such as lipid metabolism, anti-inflammatory effects, and potential therapeutic applications. Understanding its biological activity is crucial for exploring its potential in pharmacology and medicine.

- Molecular Formula : CHFNO

- Molar Mass : 229.19 g/mol

- IUPAC Name : 6-(3,3,3-Trifluoropropoxy)pyridine-3-carboxylic acid

The biological activity of this compound primarily involves its interaction with nicotinic acid receptors and other molecular targets. The trifluoropropoxy group may enhance lipophilicity, potentially affecting membrane permeability and receptor binding affinity.

Key Mechanisms:

- Lipid Metabolism Modulation : Similar to other nicotinic acid derivatives, it may influence lipid profiles by reducing low-density lipoprotein (LDL) levels and increasing high-density lipoprotein (HDL) levels.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses.

Lipid Profile Effects

A study involving nicotinic acid derivatives indicated that such compounds could significantly affect lipid profiles in patients with hyperlipidemia. The following table summarizes the effects observed with related compounds:

| Compound | HDL Increase (%) | LDL Decrease (%) | Triglycerides Decrease (%) |

|---|---|---|---|

| Nicotinic Acid | 63 | -16 | -26 |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available but is expected to follow similar trends based on structural analogs.

Case Studies

- Hyperlipidemia Treatment : In a controlled trial involving patients with elevated lipid levels treated with nicotinic acid derivatives, significant reductions in serum LDL and triglycerides were reported. The study suggested that the mechanism involved specific receptor interactions leading to enhanced lipid metabolism.

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of nicotinic acid derivatives indicated that these compounds reduced markers of inflammation in animal models. This suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Safety and Side Effects

While nicotinic acid and its derivatives are generally considered safe, some adverse effects have been reported:

- Gastrointestinal Disturbances : Diarrhea was noted as a common side effect in clinical trials involving nicotinic acid derivatives.

- Flushing Response : A common reaction associated with nicotinic acid due to prostaglandin release.

Propriétés

IUPAC Name |

6-(3,3,3-trifluoropropoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)3-4-16-7-2-1-6(5-13-7)8(14)15/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBDXIVWIBZJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)OCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.